Lipophilicity Enhancement from Trifluoromethyl Substitution
The introduction of a trifluoromethyl group at the 3-position increases the LogP of the thiophene core by approximately 1.0 log unit compared to the des-trifluoromethyl analog, methyl 5-formylthiophene-2-carboxylate (CAS 67808-64-4). This difference is critical for modulating membrane permeability in biological systems. [1][2]
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.61 [2] |
| Comparator Or Baseline | Methyl 5-formylthiophene-2-carboxylate (CAS 67808-64-4), XLogP3 = 1.6 [1] |
| Quantified Difference | ΔLogP ≈ +1.0 |
| Conditions | Computed values; LogP from Chem-space algorithm, XLogP3 from PubChem (release 2025.04.14) |
Why This Matters
A 1-log unit increase in LogP translates to significantly enhanced passive membrane permeability, a key parameter for optimizing oral bioavailability or cell-based assay performance in drug discovery programs.
- [1] PubChem. Methyl 5-formylthiophene-2-carboxylate, XLogP3-AA = 1.6. Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-04). View Source
- [2] Chem-space.com. CSSB00010739861: methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate, LogP = 2.61. Available at: https://chem-space.com/CSSB00010739861-AC52E4 (accessed 2026-05-04). View Source
